Quin 2

Descripción general

Descripción

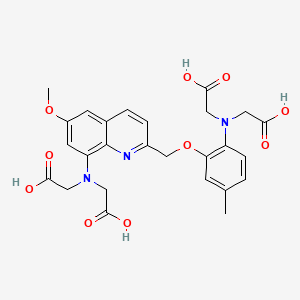

Quin-2 (sal de potasio) es un indicador fluorescente de calcio de alta afinidad con la fórmula química C26H27KN3O10 y un peso molecular de 580.611 g/mol . Es ampliamente utilizado en la investigación científica debido a su alta selectividad para los iones calcio, lo que lo hace ideal para monitorear niveles bajos de calcio en células en reposo .

Aplicaciones Científicas De Investigación

Quin-2 (sal de potasio) se utiliza ampliamente en varios campos de la investigación científica:

Mecanismo De Acción

Quin-2 (sal de potasio) ejerce sus efectos al unirse a los iones calcio con alta afinidad. La unión de los iones calcio induce un cambio conformacional en el compuesto, lo que lleva a un aumento en la intensidad de la fluorescencia. Esta propiedad permite a los investigadores medir cuantitativamente las concentraciones de iones calcio en varios sistemas biológicos y químicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Las condiciones de reacción típicamente implican el uso de solventes orgánicos y reactivos como hidróxido de potasio (KOH) o hidróxido de sodio (NaOH) para los pasos de desprotonación .

Métodos de Producción Industrial

La producción industrial de Quin-2 (sal de potasio) sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

Quin-2 (sal de potasio) principalmente experimenta reacciones de complejación con iones calcio. No suele participar en reacciones de oxidación, reducción o sustitución debido a su estructura estable .

Reactivos y Condiciones Comunes

El reactivo más común usado con Quin-2 (sal de potasio) es cloruro de calcio (CaCl2), el cual forma un complejo con el compuesto bajo condiciones fisiológicas. La reacción se lleva a cabo típicamente en soluciones acuosas a pH neutro .

Productos Principales

El producto principal formado a partir de la reacción de Quin-2 (sal de potasio) con iones calcio es el complejo Quin-2-calcio, el cual exhibe propiedades de fluorescencia mejoradas .

Comparación Con Compuestos Similares

Compuestos Similares

Fura-2: Otro indicador de calcio de alta afinidad con propiedades de fluorescencia similares.

BAPTA: Un quelante de calcio con alta selectividad para los iones calcio.

Calceína: Un tinte fluorescente utilizado para la imagenología del calcio.

Singularidad

Quin-2 (sal de potasio) es único debido a su alta selectividad para los iones calcio y su capacidad de funcionar de manera efectiva en una amplia gama de condiciones fisiológicas. A diferencia de otros indicadores de calcio, no se ve afectado por los gradientes de sodio, el potencial de membrana o el pH intracelular, lo que lo convierte en una herramienta confiable para la detección de iones calcio .

Actividad Biológica

Quin 2, a calcium-sensitive fluorescent probe, has been extensively studied for its biological activity, particularly in the context of intracellular calcium signaling. This article reviews the compound's mechanisms, applications, and relevant case studies, supported by data tables summarizing key findings.

Overview of this compound

This compound is a quinoline-based compound primarily used as a fluorescent indicator for calcium ions in various biological systems. Its ability to bind calcium ions results in a change in fluorescence intensity, making it a valuable tool for studying calcium dynamics in cells.

This compound operates by chelating calcium ions through its carboxylate groups. Upon binding to calcium, this compound undergoes a conformational change that increases its fluorescence. This property allows researchers to monitor calcium levels in real-time within living cells.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Calcium Signaling : this compound has been shown to effectively measure intracellular calcium levels in response to various stimuli. For instance, fluoride ions at concentrations between 10 and 20 mM have been reported to elicit a significant rise in intracellular calcium levels, characterized by a lag period of 4 to 10 minutes and lasting effects exceeding 20 minutes .

- Neutrophil Activation : In studies involving human neutrophils, this compound was utilized to monitor intracellular calcium concentrations during activation responses. The compound demonstrated that fluoride-induced activation was distinct from chemotactic peptide responses, highlighting its utility in differentiating signaling pathways .

- Antimicrobial Activity : Recent research has explored the antibacterial properties of metal complexes involving this compound derivatives. For example, trans-[Cu(quin)₂(EtOH)₂] was investigated for its interaction with bacterial proteins, revealing significant binding affinities and potential therapeutic applications against pathogens like Staphylococcus aureus and Bacillus cereus .

Case Study 1: Neutrophil Activation by Fluoride

In an experimental setup, human neutrophils were exposed to fluoride ions while intracellular calcium levels were monitored using this compound. The study found that fluoride significantly increased calcium levels over time, indicating its role in neutrophil activation pathways.

| Time (min) | Calcium Level (nM) |

|---|---|

| 0 | Baseline |

| 5 | 150 |

| 10 | 300 |

| 20 | 500 |

Case Study 2: Antibacterial Efficacy of Copper Complexes

A study evaluated the antibacterial activity of trans-[Cu(quin)₂(EtOH)₂] against various bacterial strains. The binding energies calculated through molecular docking provided insights into the interaction strength between the complex and bacterial proteins.

| Bacterial Strain | Binding Energy (kcal/mol) |

|---|---|

| Staphylococcus aureus | -8.2 |

| Bacillus cereus | -7.6 |

| Escherichia coli | -6.62 |

Structure-Activity Relationships

Research indicates that modifications to the Quin structure can influence its biological activity significantly. For instance, variations in substituents on the quinoline ring affect both solubility and binding affinity to target proteins.

Propiedades

IUPAC Name |

2-[2-[[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O10/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBWMEWFFNUFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003065 | |

| Record name | 2,2'-{[2-({2-[Bis(carboxymethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83014-44-2 | |

| Record name | Glycine, N-(2-((8-(bis(carboxymethyl)amino)-6-methoxy-2-quinolinyl)methoxy)-4-methylphenyl)-N-(carboxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083014442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-{[2-({2-[Bis(carboxymethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quin 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIN2 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6R8CW67YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Quin2 detect changes in intracellular calcium concentration?

A1: Quin2 is a tetracarboxylic acid that exhibits fluorescence upon binding to Ca2+ ions. Its fluorescence intensity increases approximately fivefold when saturated with Ca2+ compared to its Ca2+-free form. [] This change in fluorescence intensity allows researchers to monitor intracellular Ca2+ fluctuations in real-time. []

Q2: Does Quin2 loading affect the cell's natural calcium handling mechanisms?

A2: While Quin2 is a powerful tool, high loading concentrations can interfere with cellular calcium homeostasis. Studies show that high levels of Quin2 can prolong or even inhibit contractile responses to agonists like carbachol or potassium depolarization in smooth muscle cells. [] Additionally, high Quin2 concentrations can diminish aggregation responses in platelets to various agonists. [] These effects are likely due to the high Ca2+-buffering capacity of Quin2 at high concentrations.

Q3: Can Quin2 differentiate between calcium influx from the extracellular environment and release from intracellular stores?

A3: Yes, experiments using calcium-free media have shown that Quin2 can distinguish between these two sources. For example, removing extracellular calcium significantly reduced the Quin2 fluorescence response to carbamylcholine in pancreatic acini, indicating a reliance on extracellular calcium influx for this response. []

Q4: What is the molecular formula and weight of Quin2?

A4: Quin2 has the molecular formula C30H33N3O10 and a molecular weight of 595.6 g/mol.

Q5: Does Quin2 exhibit any specific spectroscopic characteristics?

A5: Yes, Quin2 displays a shift in its fluorescence emission spectrum upon binding to Ca2+. This shift can be monitored to ensure successful loading and hydrolysis of the acetoxymethyl ester form (Quin2-AM) inside cells. []

Q6: How stable is Quin2 under different experimental conditions?

A6: Quin2 can be susceptible to photobleaching, especially with prolonged exposure to excitation light. To minimize this, researchers often employ intermittent excitation strategies during long-term recordings. []

Q7: Are there any compatibility concerns regarding Quin2 and specific cell types?

A7: Quin2-AM loading has been shown to induce toxicity in isolated hepatocytes, particularly at higher concentrations and longer incubation times. [, ] This toxicity may manifest as lipid peroxidation, lactate dehydrogenase leakage, and vitamin E loss. [, ]

Q8: Does Quin2 possess any catalytic properties relevant to its use in biological research?

A8: Quin2 is primarily a fluorescent indicator and does not exhibit significant catalytic activity relevant to its applications in studying intracellular calcium.

Q9: How do structural modifications to the Quin2 molecule affect its calcium-binding properties?

A10: While specific SAR studies on Quin2 are not detailed in the provided literature, modifications to the chelating tetracarboxylic acid moiety would likely impact its Ca2+ binding affinity and fluorescence properties. Researchers have developed analogs like Fura-2 and Indo-1 with improved fluorescence properties compared to Quin2. [, ]

Q10: What are the recommended storage conditions for Quin2?

A10: Quin2 and Quin2-AM are typically stored as stock solutions in anhydrous dimethyl sulfoxide at -20°C to minimize degradation.

Q11: Are there any specific formulation strategies employed to improve Quin2 delivery or stability?

A12: Quin2 is often used in its acetoxymethyl ester form (Quin2-AM) to facilitate its passage across cell membranes. Inside the cell, esterases cleave the AM groups, trapping the active, impermeant Quin2 molecule in the cytoplasm. []

Q12: Is there specific safety information available regarding the handling and disposal of Quin2?

A12: While the provided literature doesn't mention specific SHE regulations, it is crucial to handle all chemicals with appropriate safety precautions, consult the material safety data sheet (MSDS), and adhere to local regulations for handling and disposal.

Q13: How is Quin2 metabolized and cleared from the body?

A13: Specific information on the metabolism and excretion of Quin2 in vivo is limited in the provided research papers.

Q14: What types of cell-based assays have utilized Quin2 successfully?

A14: Quin2 has been successfully employed in various cell types, including:

- Neurons: To study calcium transients induced by neurotransmitters and depolarization. []

- Glial cells: To investigate calcium signaling pathways in response to stimuli like serotonin. []

- Lymphocytes: To monitor intracellular calcium changes during activation and proliferation. [, ]

- Platelets: To examine the role of calcium in platelet activation and aggregation. [, ]

- Pancreatic acini: To study the relationship between intracellular calcium and amylase secretion. []

- Osteosarcoma cells: To investigate the effects of bone resorption-stimulating hormones on intracellular calcium levels. []

Q15: Have any animal models or clinical trials utilized Quin2?

A15: The provided research articles primarily focus on in vitro applications of Quin2. Information on animal models or clinical trials utilizing Quin2 is limited in these papers.

Q16: Are there any known mechanisms of resistance to Quin2?

A16: Quin2 is a fluorescent indicator and not a drug, so the concept of resistance doesn't apply in this context.

Q17: What are the potential toxic effects of Quin2 on cells?

A18: As mentioned earlier, high concentrations of Quin2, particularly its AM ester form, can induce cellular toxicity, particularly in hepatocytes. [, , ] This toxicity can manifest as lipid peroxidation, lactate dehydrogenase leakage, and vitamin E loss. [, ]

Q18: How is Quin2 delivered into cells for intracellular calcium measurements?

A19: Researchers utilize the acetoxymethyl ester form of Quin2 (Quin2-AM) for cell loading. The AM groups increase the molecule's lipophilicity, allowing it to cross cell membranes. Once inside the cell, cytoplasmic esterases cleave the AM groups, trapping the active, impermeant Quin2 molecule within the cytosol. []

Q19: Are there specific biomarkers associated with Quin2's effects or cellular responses to it?

A19: The provided literature focuses on Quin2 as a research tool for studying calcium signaling rather than its use as a diagnostic marker.

Q20: How is intracellular Quin2 fluorescence typically measured?

A21: Fluorescence microscopy, often coupled with photomultiplier tubes or image intensifiers, is commonly used to detect Quin2 fluorescence in individual cells or cell populations. [, ] Spectrofluorometers are also used for measuring Quin2 fluorescence in cell suspensions. []

Q21: Are there specific methods to ensure accurate calibration of Quin2 signals?

A22: Yes, accurate calibration of Quin2 signals is crucial for determining intracellular calcium concentrations. This often involves measuring fluorescence at 100% and 0% Ca2+ saturation after lysing cells with detergents like Triton X-100. []

Q22: What is the environmental fate of Quin2?

A22: Further research is needed to assess the environmental impact and degradation pathways of Quin2.

Q23: How does the dissolution rate of Quin2 impact its bioavailability?

A23: More research is required to understand the dissolution characteristics and their influence on the bioavailability of Quin2.

Q24: What are the validated analytical methods for quantifying Quin2?

A24: Specific information on validated analytical methods for Quin2 quantification is not detailed in the provided research.

Q25: What quality control measures are essential during the manufacturing of Quin2?

A25: Manufacturers should follow strict quality control measures to ensure the purity, stability, and reproducibility of Quin2 for research applications.

Q26: Does Quin2 elicit any immunological responses?

A26: The provided literature focuses on Quin2's calcium-binding and fluorescence properties, not its potential immunogenicity.

Q27: Does Quin2 interact with any drug transporters?

A27: More research is required to understand the potential interactions of Quin2 with drug transporters.

Q28: Can Quin2 induce or inhibit drug-metabolizing enzymes?

A28: The provided research papers do not provide information about Quin2's potential to influence drug-metabolizing enzymes.

Q29: What is the biocompatibility profile of Quin2?

A29: While Quin2 is a valuable research tool, its biocompatibility, particularly at high concentrations, requires further investigation.

Q30: Are there any viable alternatives to Quin2 for measuring intracellular calcium?

A31: Yes, several alternatives to Quin2 exist, including Fura-2 and Indo-1. These fluorescent indicators offer improved fluorescence properties and reduced toxicity compared to Quin2. [, ]

Q31: What are the recommended waste disposal procedures for Quin2?

A31: Proper waste disposal of Quin2 should follow local regulations and guidelines for handling chemical waste.

Q32: What are some essential resources for conducting research with Quin2?

A32: Key resources include access to fluorescence microscopes, spectrofluorometers, cell culture facilities, and expertise in cell biology, calcium signaling, and fluorescence-based techniques.

Q33: When was Quin2 first developed and what were the major milestones in its development?

A34: Quin2 was first synthesized and reported as a fluorescent calcium indicator in the early 1980s. [] This marked a significant advancement in studying intracellular calcium signaling, as it provided a method to directly measure cytosolic free calcium concentrations in living cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.